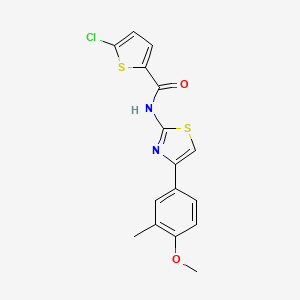

5-chloro-N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)thiophene-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

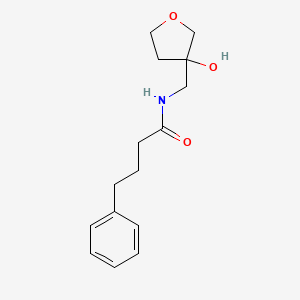

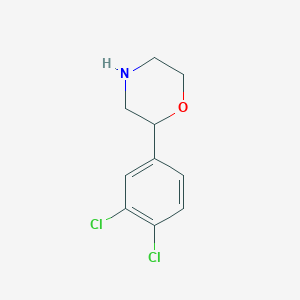

The compound “5-chloro-N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)thiophene-2-carboxamide” is a versatile material used in scientific research. It belongs to the group of azole heterocycles, specifically thiazoles, which are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . Thiazoles and their derivatives have gained considerable attention due to their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .

Synthesis Analysis

The synthesis of thiazole derivatives like “this compound” is a topic of ongoing research . The synthesis often involves the use of catalytic protodeboronation of alkyl boronic esters .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms .Aplicaciones Científicas De Investigación

Anticancer Activity

5-chloro-N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)thiophene-2-carboxamide has been a subject of interest in the development of anticancer agents. A study by Atta and Abdel‐Latif (2021) synthesized thiophene-2-carboxamide derivatives and found that these compounds exhibit good inhibitory activity against four cancer cell lines, especially those products that contain thiazolidinone ring or thiosemicarbazide moiety in their structures (Atta & Abdel‐Latif, 2021). Similarly, Cai et al. (2016) reported the synthesis and evaluation of thiophene-5-carboxamide derivatives for their anticancer activity against various cell lines, with some compounds displaying moderate activity (Cai et al., 2016).

Antimicrobial and Antifungal Applications

Desai, Dodiya, and Shihora (2011) synthesized a series of compounds that were screened for in vitro antibacterial and antifungal activities, showing the potential use of thiophene-2-carboxamide derivatives in microbial inhibition (Desai, Dodiya, & Shihora, 2011).

Anti-Tuberculosis Activity

Marvadi et al. (2020) designed and synthesized a series of thiophene-2-carboxamide derivatives, which were evaluated for antitubercular activity. Several analogs showed promising results as antitubercular agents with lower cytotoxicity profiles, highlighting the potential of these compounds in tuberculosis treatment (Marvadi et al., 2020).

Corrosion Inhibition

Chaitra et al. (2016) investigated thiazole-based pyridine derivatives, including compounds structurally related to thiophene-2-carboxamide, for their effectiveness as corrosion inhibitors for mild steel. These compounds showed promising results, suggesting their potential application in corrosion protection (Chaitra et al., 2016).

Direcciones Futuras

Thiazole derivatives like “5-chloro-N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)thiophene-2-carboxamide” have diverse biological activities and immeasurable potential to be explored for newer therapeutic possibilities . Future research could focus on synthesizing a variety of thiazole derivatives and screening them for different pharmacological activities .

Propiedades

IUPAC Name |

5-chloro-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN2O2S2/c1-9-7-10(3-4-12(9)21-2)11-8-22-16(18-11)19-15(20)13-5-6-14(17)23-13/h3-8H,1-2H3,(H,18,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPZVWWKGVSOWRZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=CSC(=N2)NC(=O)C3=CC=C(S3)Cl)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN2O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-(4-fluorobenzo[d]thiazol-2-yl)propionohydrazide](/img/structure/B2374936.png)

![2-({[(4-Fluorophenyl)carbamoyl]methyl}sulfanyl)benzoic acid](/img/structure/B2374945.png)

![N-1,3-benzodioxol-5-yl-2-{[1-(4-chlorophenyl)-1H-imidazol-2-yl]thio}acetamide](/img/structure/B2374952.png)